n-オレオイルエタノールアミン

概要

説明

オレイン酸モノエタノールアミドは、N-(2-ヒドロキシエチル)オレアミドとしても知られており、エタノールアミンとオレイン酸の天然に存在するアミドです。それは、摂食、体重、脂質代謝を調節する上で重要な役割を果たす内因性脂質です。 この化合物は、肥満、アテローム性動脈硬化症、その他の疾患の治療における潜在的な用途を含む、薬理学的特性で知られています .

科学的研究の応用

Oleic monoethanolamide has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

作用機序

オレイン酸モノエタノールアミドは、ペルオキシソーム増殖因子活性化受容体α(PPAR-α)に結合することにより、その効果を発揮します。この受容体は、脂質代謝とエネルギー恒常性を調節するリガンド活性化転写因子です。 さらに、オレイン酸モノエタノールアミドはセラミダーゼを阻害し、スフィンゴ脂質シグナル伝達経路に影響を与えます .

類似の化合物:

パルミトイルエタノールアミド: 抗炎症作用と神経保護作用を持つ別のN-アシルエタノールアミン。

ステアロイルエタノールアミド: 脂質代謝とエネルギーバランスの調節における役割で知られています。

リノール酸エタノールアミド: 摂食行動とエネルギー消費を調節する役割を担っています。

独自性: オレイン酸モノエタノールアミドは、PPAR-αに対する特異的な結合親和性と、カンナビノイド受容体に結合することなく脂質代謝を調節できることから、ユニークです。 この独特の作用機序は、それを他の類似の化合物とは異なるものにします .

生化学分析

Biochemical Properties

n-Oleoylethanolamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate peroxisome proliferator-activated receptor alpha (PPARα), a key protein involved in lipid metabolism .

Cellular Effects

n-Oleoylethanolamine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in endometrial cancer, where it binds to and activates receptors that are dysregulated .

Molecular Mechanism

At the molecular level, n-Oleoylethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its interaction with PPARα, for instance, is a key part of its mechanism of action .

Metabolic Pathways

n-Oleoylethanolamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is involved in lipid metabolism through its interaction with PPARα .

準備方法

合成経路と反応条件: オレイン酸モノエタノールアミドは、高オレイン酸植物油とエタノールアミンをアルカリ触媒の触媒作用下でアミド化反応させることによって合成できます。 反応は通常、アミド結合の形成を促進するために反応物を加熱することを伴います .

工業生産方法: 工業的には、オレイン酸モノエタノールアミドの調製には、2段階のプロセスが用いられます。まず、アミド化反応を行い、その後、2段階の結晶化によって精製します。 この方法は、化合物の高純度と収率を保証し、大規模生産に適しています .

3. 化学反応解析

反応の種類: オレイン酸モノエタノールアミドは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物の特性を修飾し、その用途を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、オレイン酸モノエタノールアミドを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、化合物を還元するために使用されます。

置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を用いて、新しい官能基を導入することがよくあります。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が形成される可能性があり、還元によってアミン誘導体が形成される可能性があります。

4. 科学研究への応用

オレイン酸モノエタノールアミドは、さまざまな科学研究に幅広く応用されています。

化学: さまざまな化学製剤における界面活性剤や乳化剤として使用されます。

生物学: この化合物は、摂食行動とエネルギー代謝を調節する役割を果たし、肥満研究の対象となっています.

医学: オレイン酸モノエタノールアミドは、肥満、アテローム性動脈硬化症、パーキンソン病などの神経変性疾患の治療における潜在的な治療用途があります.

化学反応の分析

Types of Reactions: Oleic monoethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize oleic monoethanolamide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

特性

| { "Design of the Synthesis Pathway": "The synthesis of n-Oleoylethanolamine involves the condensation of oleic acid with ethanolamine.", "Starting Materials": [ "Oleic acid", "Ethanolamine" ], "Reaction": [ "In a round bottom flask, add oleic acid and ethanolamine in a 1:1 molar ratio.", "Heat the mixture to 150-160°C and stir for 3-4 hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.", "Filter the product and wash with diethyl ether.", "Dry the product under vacuum to obtain n-Oleoylethanolamine as a white solid." ] } | |

| 111-58-0 | |

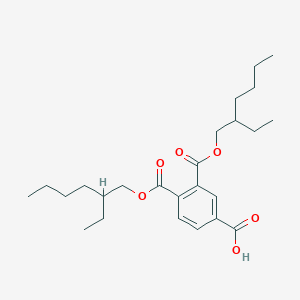

分子式 |

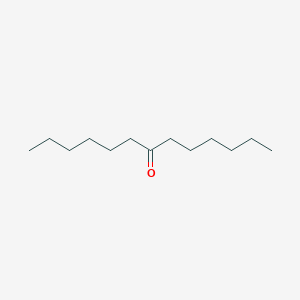

C20H39NO2 |

分子量 |

325.5 g/mol |

IUPAC名 |

N-(2-hydroxyethyl)octadec-9-enamide |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23) |

InChIキー |

BOWVQLFMWHZBEF-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCO |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO |

外観 |

Unit:100 mgPurity:98+%Physical solid |

| 111-58-0 68511-29-5 |

|

物理的記述 |

Other Solid |

ピクトグラム |

Corrosive; Irritant |

同義語 |

(Z)-N-(2-Hhydroxyethyl)-9-octadecenamide; N-(2-Hydroxyethyl)-oleamide; AM 3101; N-(2-Hydroxyethyl)-9-Z-octadecenamide; N-(2-Hydroxyethyl)oleamide; N-Oleoyl-2-aminoethanol; N-Oleoylethanolamide; N-Oleoylethanolamine; Oleamide MEA; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OEA exert its effects on appetite regulation?

A1: OEA acts as an appetite suppressant by interacting with specific molecular targets in the gut. These targets include peroxisome proliferator-activated receptor alpha (PPARα) and the G protein-coupled receptor GPR119. [] OEA's interaction with these receptors influences the release of gut hormones and signaling pathways involved in appetite control. []

Q2: What is the role of OEA in inflammation?

A2: OEA exhibits anti-inflammatory properties in various cell types and disease models. It can reduce the production of inflammatory cytokines like interleukin-6 and interleukin-8. [] Additionally, OEA can downregulate the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte recruitment and inflammation. []

Q3: How does OEA impact mitochondrial function?

A3: Studies suggest that OEA can influence mitochondrial function in skeletal muscle. It may enhance mitochondrial uncoupling, a process that dissipates energy as heat and improves metabolic health. [] OEA's impact on mitochondrial dynamics and oxidative stress also contributes to its potential benefits in metabolic disorders. []

Q4: What is the molecular formula and weight of OEA?

A4: The molecular formula of OEA is C20H39NO3, and its molecular weight is 341.5 g/mol.

Q5: What is the solubility of OEA?

A5: OEA is highly hydrophobic, meaning it has poor solubility in water. This property can pose challenges for its formulation and delivery. []

Q6: What strategies are being explored to overcome the solubility limitations of OEA?

A6: Researchers are investigating various approaches to enhance OEA's solubility and bioavailability. One promising strategy involves encapsulating OEA in nanoemulsions. These nano-sized droplets improve OEA's dispersion in aqueous environments, facilitating its delivery and absorption. []

Q7: Does OEA exhibit any catalytic activity?

A7: OEA itself is not known to possess catalytic properties. Its biological effects primarily stem from its interactions with specific receptors and enzymes.

Q8: Have computational methods been used to study OEA?

A8: While specific examples are limited in the provided literature, computational chemistry techniques like molecular docking and molecular dynamics simulations can be employed to study OEA's interactions with its targets and explore potential modifications for enhanced activity or selectivity.

Q9: How do structural variations in the N-acylethanolamine family influence biological activity?

A9: The length and saturation of the fatty acid chain in N-acylethanolamines impact their interactions with receptors and enzymes. For instance, OEA, with its monounsaturated oleoyl chain, exhibits distinct pharmacological properties compared to its saturated counterpart, N-stearoylethanolamine. [] These structural differences can influence their potency, selectivity, and downstream effects.

Q10: How can OEA be formulated for improved stability and delivery?

A10: As a hydrophobic molecule, OEA presents formulation challenges. Nanoemulsions have shown promise in encapsulating OEA, enhancing its stability, and improving its delivery to target tissues. [, ] Liposomal formulations integrating OEA with phosphatidylcholine have also demonstrated improved drug loading and therapeutic efficacy in stroke models. [, ]

Q11: Are there specific SHE regulations for handling and using OEA?

A11: While the provided literature doesn't explicitly detail SHE regulations, researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when working with OEA and similar compounds.

Q12: How is OEA metabolized in the body?

A12: OEA is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH). [, ] This enzyme breaks down OEA into oleic acid and ethanolamine. Understanding OEA's metabolic pathway is crucial for optimizing its therapeutic potential.

Q13: What in vitro models have been used to study OEA's effects?

A13: Researchers have employed various in vitro models, including cultured human umbilical vein endothelial cells (HUVECs), to investigate OEA's anti-inflammatory and anti-atherosclerotic properties. [, ] These cell-based assays allow for controlled investigations into OEA's mechanisms of action and potential therapeutic applications.

Q14: What have animal studies revealed about OEA's effects?

A14: Studies in rodents have provided valuable insights into OEA's role in appetite regulation, metabolic health, and stroke recovery. For example, mice lacking NAPE-PLD, an enzyme involved in OEA synthesis, display increased food intake and altered hypothalamic responses to high-fat diets, highlighting OEA's importance in gut-brain signaling and appetite control. [] In rat models of stroke, OEA administration has demonstrated neuroprotective effects, reducing infarct volume and improving behavioral outcomes. [, ]

Q15: Has OEA been evaluated in clinical trials?

A15: While the provided literature does not cite specific clinical trials on OEA, it highlights the need for further research to translate preclinical findings into potential therapeutic applications for conditions such as obesity, metabolic syndrome, and stroke. [, ]

Q16: What are the challenges and opportunities in delivering OEA effectively?

A16: OEA's hydrophobic nature presents challenges for its delivery and absorption. Nanoparticle-based drug delivery systems, like liposomes and nanoemulsions, offer promising solutions to overcome these challenges and enhance OEA's bioavailability to target tissues. [, , ]

Q17: Are there any biomarkers associated with OEA's effects?

A17: While specific biomarkers for OEA's effects are not extensively discussed in the provided literature, researchers are exploring the relationship between OEA levels and metabolic health. For instance, higher circulating levels of OEA have been linked to improved metabolic flexibility in middle-aged subjects. []

Q18: How are OEA levels measured in biological samples?

A18: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique commonly employed for quantifying OEA and other N-acylethanolamines in various biological matrices, including plasma, tissues, and cell lysates. [, , ]

Q19: What is the environmental fate of OEA?

A19: The provided research papers do not specifically address the environmental impact and degradation of OEA. Further investigations are needed to evaluate its potential ecotoxicological effects and develop strategies for responsible waste management.

Q20: What factors influence the dissolution and solubility of OEA?

A20: OEA's hydrophobic nature limits its solubility in aqueous environments. The use of solubilizing agents, such as those found in nanoemulsion formulations, can significantly enhance OEA's dissolution rate and improve its bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)